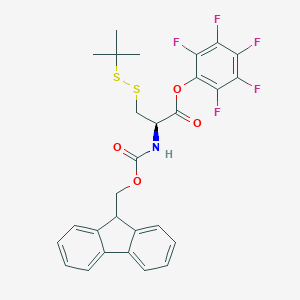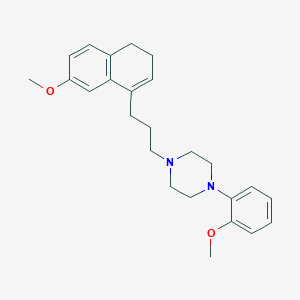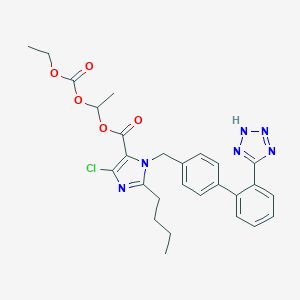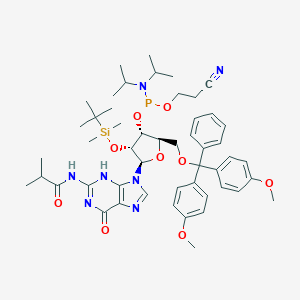
I-bu-rG 磷酰胺酯
描述
科学研究应用
I-bu-rG 磷酰胺基在科学研究中具有广泛的应用,包括:
5. 作用机理
I-bu-rG 磷酰胺基的作用机理涉及通过温和酸活化磷酰胺基,导致形成反应性中间体。 然后,该中间体与亲核试剂(例如寡核苷酸的 5'-羟基)反应,形成亚磷酸三酯产物 . 该过程非常有效,可以快速合成寡核苷酸 .
类似化合物:
Bz-rA 磷酰胺基: 用于合成含腺苷的寡核苷酸.
2'-氟代-U 磷酰胺基: 用于合成具有增强稳定性的含尿苷的寡核苷酸.
独特性: I-bu-rG 磷酰胺基的独特性在于其高纯度和稳定性,使其成为自动化寡核苷酸合成的理想选择。 其异丁酰基碱基保护确保高效偶联和最小的副反应,这对生产高质量的寡核苷酸至关重要 .
作用机制
Target of Action
I-bu-rG Phosphoramidite is a phosphoramidite monomer . Its primary targets are nucleotides and nucleic acids . These targets play a crucial role in the synthesis of oligonucleotides, which are essential for various biological and medical applications .
Mode of Action
The key step in the synthetic approach for DNA synthesis involves the reaction of the nucleoside phosphoramidite building block, such as I-bu-rG Phosphoramidite, with the terminal 5′-OH of the oligonucleotide . This interaction results in the formation of internucleotide bonds, which are fundamental in the synthesis of oligonucleotides .
Biochemical Pathways
The biochemical pathway affected by I-bu-rG Phosphoramidite is the synthesis of oligonucleotides. This process is of fundamental importance for the production of primers for the polymerase chain reaction (PCR), for oligonucleotide-based drugs, and for numerous other medical and biotechnological applications . The downstream effects include the creation of arbitrary oligonucleotide sequences, which are a cornerstone of biotechnology and a prerequisite for technologies such as PCR, DNA-sequencing, synthetic biology, and CRISPR-Cas9 .
Pharmacokinetics
It is known that nucleoside phosphoramidites, like i-bu-rg phosphoramidite, are easily prepared and stable in storage
Result of Action
The result of I-bu-rG Phosphoramidite’s action is the successful synthesis of oligonucleotides. These oligonucleotides can be used in a wide range of applications, from research laboratories to hospitals and industry . They are essential for technologies such as PCR, DNA-sequencing, synthetic biology, and CRISPR-Cas9 .
Action Environment
The action of I-bu-rG Phosphoramidite can be influenced by environmental factors such as temperature and humidity. For instance, the stability of phosphoramidites can be affected by these factors . .
生化分析
Biochemical Properties
I-bu-rG Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides and nucleic acids . It interacts with various enzymes and proteins involved in nucleotide synthesis. For instance, it is used in the phosphoramidite method for oligonucleotide synthesis, where it forms internucleotide bonds . The compound’s interactions with enzymes such as polymerases and ligases are crucial for the successful synthesis of long nucleotide chains . These interactions are typically characterized by the formation of phosphodiester bonds, which are essential for the stability and functionality of nucleic acids .
Cellular Effects
I-bu-rG Phosphoramidite influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . In particular, it affects the synthesis of RNA and DNA, which are critical for cell function and replication . The compound’s role in nucleotide synthesis can impact gene expression by influencing the availability of nucleotides for transcription and replication . Additionally, its involvement in RNA synthesis can affect cellular metabolism by regulating the production of essential proteins and enzymes .
Molecular Mechanism
The molecular mechanism of I-bu-rG Phosphoramidite involves its role as a building block in the synthesis of nucleotides and nucleic acids . The compound undergoes a series of chemical reactions to form phosphodiester bonds between nucleotides . This process is facilitated by various enzymes, including polymerases and ligases, which catalyze the formation of these bonds . The compound’s isobutyryl protection group ensures the stability of the guanosine base during the synthesis process, preventing unwanted side reactions . Additionally, I-bu-rG Phosphoramidite can influence gene expression by providing the necessary building blocks for RNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of I-bu-rG Phosphoramidite can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but its stability can decrease over time, especially when exposed to higher temperatures . Long-term studies have shown that I-bu-rG Phosphoramidite can maintain its functionality for several months when stored properly . Degradation products can form over time, potentially affecting the efficiency of nucleotide synthesis . These temporal effects are crucial for ensuring the reliability and reproducibility of experimental results.
Dosage Effects in Animal Models
The effects of I-bu-rG Phosphoramidite can vary with different dosages in animal models . At lower dosages, the compound is generally well-tolerated and can effectively participate in nucleotide synthesis . At higher dosages, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where the compound’s efficacy in nucleotide synthesis plateaus beyond a certain dosage . These dosage effects are important for determining the optimal concentration of I-bu-rG Phosphoramidite for various applications.
Metabolic Pathways
I-bu-rG Phosphoramidite is involved in several metabolic pathways related to nucleotide synthesis . The compound interacts with enzymes such as polymerases and ligases, which facilitate the formation of phosphodiester bonds between nucleotides . Additionally, it can influence metabolic flux by regulating the availability of nucleotides for RNA and DNA synthesis . The compound’s interactions with cofactors and other biomolecules are essential for maintaining the balance of nucleotide pools within the cell .
Transport and Distribution
Within cells and tissues, I-bu-rG Phosphoramidite is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, I-bu-rG Phosphoramidite can localize to specific compartments, such as the nucleus, where it participates in nucleotide synthesis . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and other biomolecules .
Subcellular Localization
The subcellular localization of I-bu-rG Phosphoramidite is primarily within the nucleus, where it plays a role in nucleotide synthesis . The compound’s targeting signals and post-translational modifications can direct it to specific nuclear compartments . Additionally, I-bu-rG Phosphoramidite can interact with nuclear proteins and enzymes involved in RNA and DNA synthesis . These interactions are crucial for the compound’s activity and function within the cell.
准备方法
合成路线和反应条件: I-bu-rG 磷酰胺基的合成通常涉及将核苷与磷酰化试剂反应。 该过程通常在流动系统中进行,以实现接近定量的产率,无需纯化 . 反应条件包括使用温和酸来催化相应的醇形成磷酰胺基 .
工业生产方法: 在工业环境中,I-bu-rG 磷酰胺基的生产针对大规模合成进行了优化。 该过程涉及使用自动化合成仪,以确保产品质量的一致性和高产率 . 仔细控制试剂和条件,以最大程度地减少杂质并确保最终产品的稳定性 .
化学反应分析
反应类型: I-bu-rG 磷酰胺基会经历多种化学反应,包括:
氧化: 该化合物可以氧化形成磷酸盐。
常用试剂和条件:
氧化: 常用的氧化剂包括碘和水。
取代: 四唑等试剂用于激活磷酰胺基以进行亲核取代.
相似化合物的比较
Bz-rA Phosphoramidite: Used for the synthesis of adenosine-containing oligonucleotides.
2’-Fluoro-U Phosphoramidite: Used for the synthesis of uridine-containing oligonucleotides with enhanced stability.
Uniqueness: I-bu-rG Phosphoramidite is unique due to its high purity and stability, making it ideal for automated oligonucleotide synthesis. Its isobutyryl base protection ensures efficient coupling and minimal side reactions, which is crucial for producing high-quality oligonucleotides .
属性
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJKESPHANLWME-FTZVBZPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N7O9PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559560 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
970.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147201-04-5 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
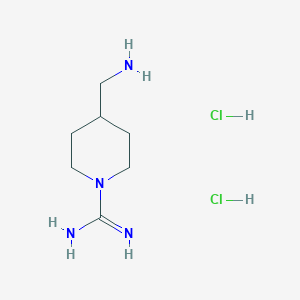
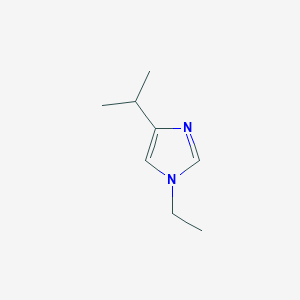
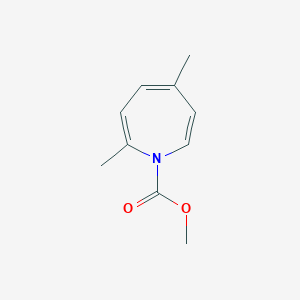
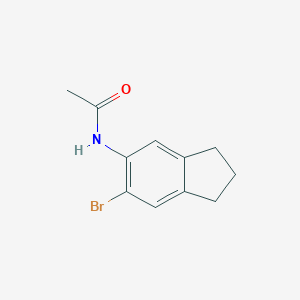
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)
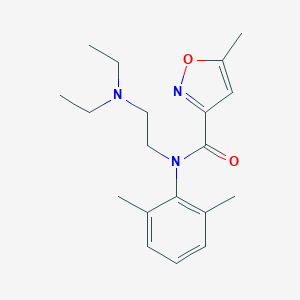
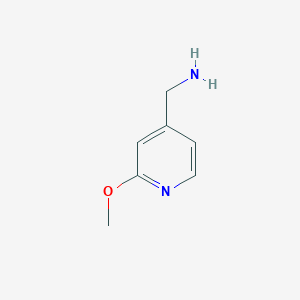
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
